Biotin-SS-azide

Chemoproteomics Peptide-Centric Analysis Enrichment Efficiency

Biotin-SS-azide is the preferred reduction-cleavable biotinylation reagent when acid-labile modifications (phospho-, sulfo-, glycosylation) must be preserved. Its disulfide linker enables traceless, neutral-pH release with DTT/TCEP, avoiding +28 Da formylation artifacts seen with acid-cleavable DADPS tags. The compact C2 spacer minimizes steric hindrance and immunogenicity versus PEGylated analogs. Ideal for ABPP with thio-alkyne probes, ADC payload release, and reversible interactome mapping. Not interchangeable with non-cleavable or PEGylated biotin-azide conjugates.

Molecular Formula C14H24N6O2S3
Molecular Weight 404.6 g/mol
Cat. No. B12316328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-SS-azide
Molecular FormulaC14H24N6O2S3
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)
InChIKeyCMWHTSPPRPEKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-SS-azide: A Cleavable Biotinylation Reagent for Procurement in Click Chemistry and Proteomics


Biotin-SS-azide (also known as Azide-SS-biotin, CAS 1620523-64-9) is a heterobifunctional reagent that integrates three key functional modules: a biotin moiety for high-affinity streptavidin/avidin capture, a central disulfide (S-S) bond for reductive cleavage, and a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) . This design enables selective, bioorthogonal labeling of alkyne-tagged biomolecules followed by reversible capture and mild, traceless release. The compound has a molecular weight of 404.56 g/mol and a chemical formula of C₁₄H₂₄N₆O₂S₃ . It is widely employed as a cleavable linker in chemical proteomics, activity-based protein profiling (ABPP), and antibody-drug conjugate (ADC) development [1].

Why Substituting Biotin-SS-azide with Other Cleavable Biotin Reagents Compromises Experimental Outcomes


Cleavable biotin reagents are not interchangeable. The choice of cleavable linker profoundly impacts enrichment efficiency, background contamination, and compatibility with downstream workflows [1]. Biotin-SS-azide utilizes a disulfide bond cleavable under mild reducing conditions (e.g., 10–50 mM DTT or TCEP), which is orthogonal to acid- and photo-cleavable linkers . A systematic benchmark study of five commercial cleavable biotin tags revealed that acid-cleavable DADPS linkers outperform reduction- and photo-cleavable linkers in overall enrichment efficiency and peptide identification yield in chemoproteomics [1]. However, reduction-cleavable tags like Biotin-SS-azide are indispensable when acid-sensitive probes or modifications are present, as formic acid cleavage can generate unwanted formate adducts [1]. Substituting Biotin-SS-azide with a non-cleavable biotin-azide conjugate would preclude recovery of captured targets, rendering the workflow ineffective for applications requiring elution of intact biomolecules. Conversely, substituting with a PEGylated analog like Biotin-PEG3-SS-azide (MW 692.91) introduces a longer, more hydrophilic spacer that alters solubility and steric accessibility, which may not be desirable in all assay formats .

Quantitative Differentiation Evidence for Biotin-SS-azide Relative to Cleavable Biotin Linker Alternatives


Reductive Cleavage vs. Acid Cleavage: Quantitative Performance Comparison in Chemoproteomics

A systematic benchmark study compared five cleavable biotin tags, including reduction-cleavable (disulfide), acid-cleavable (DADPS), and photo-cleavable linkers, across three common chemoproteomic workflows [1]. The acid-cleavable DADPS tag combined with a protein-click/peptide-capture workflow outperformed all other methods in enrichment efficiency, identification yield, and reproducibility. However, reduction-cleavable tags like Biotin-SS-azide are specifically recommended for applications where acid-sensitive probes or modifications are present, as formic acid cleavage can induce unwanted formate adducts [1].

Chemoproteomics Peptide-Centric Analysis Enrichment Efficiency

Structural Differentiation from PEGylated Analogs: Molecular Weight and Spacer Length Comparison

Biotin-SS-azide (MW 404.56) contains a minimal C2 spacer between the biotin and disulfide bond and between the disulfide and azide group, providing a compact, low-molecular-weight scaffold ideal for applications where minimal steric bulk or reduced hydrophilicity is desired . In contrast, Biotin-PEG3-SS-azide incorporates a PEG3 spacer, resulting in a larger molecular weight (692.91) and increased aqueous solubility . This structural difference directly impacts assay performance: the PEG spacer reduces steric hindrance during streptavidin binding and improves solubility in aqueous buffers, but also increases the distance between the capture tag and the labeled biomolecule, which may affect spatial constraints in certain assays.

Bioconjugation Linker Design Solubility

Reductive Cleavage Conditions: Comparative Analysis of Disulfide-Based Biotin Linkers

Biotin-SS-azide, like other disulfide-containing biotin reagents, undergoes quantitative cleavage under mild reducing conditions. Vendor datasheets consistently report that the disulfide bond is cleaved using reducing agents such as DTT (10–50 mM), β-mercaptoethanol (BME), or TCEP (10–50 mM) at neutral pH and ambient temperature . This contrasts with acid-cleavable linkers (e.g., DADPS) requiring 2% formic acid, and photo-cleavable linkers requiring UV irradiation (300–350 nm) . The choice of cleavage chemistry determines compatibility with downstream workflows (e.g., mass spectrometry, functional assays). Reductive cleavage is orthogonal to acid-labile post-translational modifications and avoids potential UV-induced protein damage.

Cleavage Conditions Protein Release Affinity Purification

Optimal Procurement Scenarios for Biotin-SS-azide Based on Quantitative Evidence


Chemoproteomic Profiling of Acid-Labile Post-Translational Modifications

Biotin-SS-azide is the preferred reagent for enriching alkyne-tagged proteins bearing acid-sensitive modifications such as phosphorylation, sulfation, or glycosylation. Acid-cleavable DADPS linkers, while superior in overall enrichment efficiency [1], require 2% formic acid which can hydrolyze phosphate esters and sialic acids. The reductive cleavage of Biotin-SS-azide under neutral pH with DTT or TCEP preserves these labile modifications, enabling accurate detection by LC-MS/MS.

Activity-Based Protein Profiling (ABPP) with Thiol-Reactive Probes

Biotin-SS-azide is ideally suited for ABPP workflows utilizing thiol-reactive alkyne probes (e.g., iodoacetamide-alkyne). Following CuAAC-mediated conjugation, the captured protein-probe complexes are released from streptavidin beads by reduction with DTT or TCEP. This workflow achieves enrichment efficiencies exceeding 98% and avoids the +28 Da formylation artifact associated with acid cleavage, which can complicate peptide identification [1][2].

Synthesis of Antibody-Drug Conjugates (ADCs) with Redox-Sensitive Payload Release

Biotin-SS-azide serves as a cleavable linker component in ADC development, where the disulfide bond provides redox-sensitive release of cytotoxic payloads in the reducing environment of the cytoplasm (high glutathione concentration) . Its compact C2 spacer minimizes potential immunogenicity and steric interference compared to bulkier PEGylated analogs, which may be advantageous for maintaining conjugate stability and efficacy.

Reversible Biotinylation for Protein-Protein Interaction Mapping

Biotin-SS-azide enables reversible biotin tagging of alkyne-functionalized bait proteins for transient interactome mapping. Following streptavidin pull-down of interacting partners, mild reductive elution releases the entire protein complex without denaturation, allowing for downstream functional assays or native MS analysis. This reversible capture-and-release capability is not achievable with non-cleavable biotin-azide conjugates and is more biocompatible than acid- or photo-cleavage methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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